molecular formula C16H21ClN4O3S2 B2732717 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide CAS No. 1219377-44-2

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide

Cat. No.: B2732717
CAS No.: 1219377-44-2
M. Wt: 416.94
InChI Key: PFMMFQZWLKFPDT-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2-carboxamide core linked to a 5-chlorothiophen-2-yl sulfonyl group and an N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl) substituent. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes or receptors requiring sulfonamide-mediated interactions .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3S2/c1-10(2)21-14(9-11(3)19-21)18-16(22)12-5-4-8-20(12)26(23,24)15-7-6-13(17)25-15/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMMFQZWLKFPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (CAS Number: 1101178-94-2) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects, particularly focusing on its anti-inflammatory and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H23ClN4O3SC_{17}H_{23}ClN_{4}O_{3}S with a molecular weight of 431.0 g/mol. The structure features a pyrrolidine ring, a sulfonyl group, and a pyrazole moiety, which are significant for its biological activity.

PropertyValue
Molecular Formula C17H23ClN4O3SC_{17}H_{23}ClN_{4}O_{3}S
Molecular Weight 431.0 g/mol
CAS Number 1101178-94-2

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. The compound was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1 monocytic cells. The results indicated that it possesses significant anti-inflammatory properties, with an IC50 value below 50 µM, suggesting effective inhibition of the NF-κB pathway, which is crucial in the inflammatory response .

The mechanism through which this compound exerts its anti-inflammatory effects appears to involve modulation of key signaling pathways associated with inflammation. It has been suggested that the compound may interact with mitogen-activated protein kinases (MAPKs), including ERK2 and p38α, which are critical in regulating inflammatory responses .

Additional Pharmacological Effects

Beyond its anti-inflammatory properties, preliminary investigations suggest that the compound may exhibit other pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives of pyrazole compounds have shown promise against various bacterial strains.
  • Cytotoxicity : Research into similar compounds indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

A notable study involving related pyrazole derivatives demonstrated their effectiveness in inhibiting NF-κB/AP-1 reporter activity in THP-1 cells. This study identified several compounds with promising biological activities that could serve as leads for developing new therapeutic agents .

In another case study focusing on a similar sulfonamide framework, compounds exhibited significant inhibition against enzymes involved in inflammatory processes, reinforcing the potential of sulfonamide derivatives in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide C₁₇H₂₂ClN₅O₃S₂ 452.01 g/mol 5-chlorothiophen-2-yl sulfonyl; 1-isopropyl-3-methylpyrazole High electrophilicity due to sulfonyl group; steric hindrance from pyrazole
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () C₁₆H₁₈FN₅O₂S 371.41 g/mol 4-fluorophenyl; 5-isopropyl-1,3,4-thiadiazole Thiadiazole ring enhances π-stacking potential; fluorophenyl increases lipophilicity
1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide () C₂₃H₂₃ClN₄O₂ 422.91 g/mol 5-chloroindole; 4-methylphenyl Indole moiety enables aromatic interactions; methylphenyl improves membrane permeability
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () C₁₂H₁₀Cl₂N₄O 309.15 g/mol 4-chlorophenyl; cyano group Cyano group increases polarity; dichlorinated structure enhances halogen bonding

Substituent Impact on Chemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 5-chlorothiophen-2-yl sulfonyl group in the target compound is strongly electron-withdrawing, polarizing the pyrrolidine ring and enhancing reactivity toward nucleophiles. In contrast, the 4-fluorophenyl group () is moderately electron-withdrawing, offering balanced lipophilicity and reactivity .
  • Steric Effects :

    • The 1-isopropyl-3-methylpyrazole substituent in the target compound introduces significant steric hindrance, which may limit binding to shallow active sites but improve selectivity for deeper pockets. The 5-isopropyl-1,3,4-thiadiazole () provides similar bulk but with additional sulfur-mediated interactions .

NMR Spectral Comparisons

As demonstrated in , substituent-induced chemical shift changes in NMR can localize structural modifications. For example:

  • The chlorothiophene sulfonyl group in the target compound would cause distinct downfield shifts in the pyrrolidine protons (e.g., positions 2 and 5) compared to the 5-oxopyrrolidine in .
  • Fluorine substituents (e.g., in ) induce characteristic splitting patterns and upfield shifts in adjacent protons due to their high electronegativity .

Bioactivity Implications

  • Sulfonamide-containing compounds (e.g., ) are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions or hydrogen-bond with active sites .
  • Pyrazole and thiadiazole derivatives (e.g., ) often exhibit antimicrobial or anticancer activity, attributed to their heterocyclic aromaticity and halogen substituents .

Q & A

Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?

  • Root cause :
  • Rotamers : The sulfonamide bond may exhibit restricted rotation, causing splitting of peaks. Acquire spectra at elevated temperatures (50°C) to coalesce signals .
  • Trace solvents : Residual DMSO or EtOAc can appear as singlet peaks. Dry samples under vacuum (24 h) before analysis .

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